molecular formula C20H19N3OS B11448188 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole

Cat. No.: B11448188
M. Wt: 349.5 g/mol
InChI Key: AAUHHFWGMVBEBO-UHFFFAOYSA-N
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Description

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is a complex organic compound that features a pyrazole ring fused with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole typically involves multi-step reactions. One common method starts with the preparation of the pyrazole ring through the condensation of hydrazine with an appropriate diketone. This intermediate is then reacted with a thiazole derivative under controlled conditions to form the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that include continuous flow reactions and the use of automated systems to control reaction parameters. This ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole is unique due to its dual ring structure, which imparts specific electronic and steric properties. This makes it particularly effective in certain applications where other similar compounds may not perform as well .

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-methyl-1,3-thiazole

InChI

InChI=1S/C20H19N3OS/c1-14-13-25-20(21-14)23-19(16-8-10-17(24-2)11-9-16)12-18(22-23)15-6-4-3-5-7-15/h3-11,13,19H,12H2,1-2H3

InChI Key

AAUHHFWGMVBEBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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